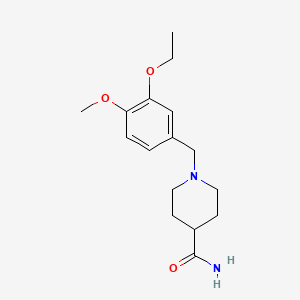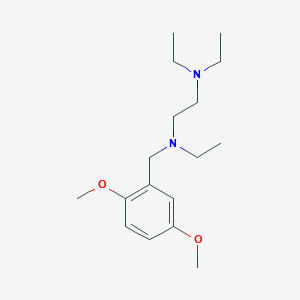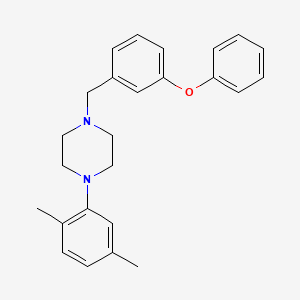![molecular formula C27H30N2O B3851160 1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3851160.png)
1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Descripción general
Descripción
1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as R(+)-UH-232, is a piperazine derivative that has been studied for its potential therapeutic effects. This compound has been found to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and other physiological functions.
Aplicaciones Científicas De Investigación
R(+)-UH-232 has been studied for its potential therapeutic effects in several areas, including depression, anxiety, and addiction. In animal studies, R(+)-UH-232 has been found to have antidepressant-like effects and to reduce anxiety-like behavior. R(+)-UH-232 has also been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Mecanismo De Acción
The mechanism of action of R(+)-UH-232 is not fully understood, but it is believed to involve the modulation of serotonin receptors. Specifically, R(+)-UH-232 has been found to have an affinity for 5-HT1A and 5-HT2A receptors, which are involved in regulating mood and anxiety. R(+)-UH-232 may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
R(+)-UH-232 has been found to have several biochemical and physiological effects in animal studies. These effects include the modulation of serotonin and dopamine levels in the brain, as well as changes in gene expression and protein levels. R(+)-UH-232 has also been found to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using R(+)-UH-232 in lab experiments is its specificity for serotonin receptors, which allows researchers to study the effects of serotonin modulation in a controlled manner. However, one limitation of using R(+)-UH-232 is its relatively low potency, which may require higher doses to achieve desired effects. Additionally, R(+)-UH-232 has not been extensively studied in humans, so its safety and efficacy are not well-established.
Direcciones Futuras
There are several future directions for research on R(+)-UH-232. One area of interest is its potential as a treatment for depression and anxiety disorders, which are major public health concerns. Another area of interest is its potential as a treatment for addiction, which is a growing problem worldwide. Researchers may also investigate the mechanisms of action of R(+)-UH-232 in more detail, as well as its effects on other neurotransmitter systems and physiological processes. Finally, future research may focus on improving the potency and safety of R(+)-UH-232, as well as developing more effective delivery methods.
Propiedades
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-3-8-24(9-4-1)12-7-17-28-18-20-29(21-19-28)22-25-13-15-27(16-14-25)30-23-26-10-5-2-6-11-26/h1-16H,17-23H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMCKKHPKMNDQU-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851084.png)
![1,1'-{[2-(allyloxy)benzyl]imino}di(2-propanol)](/img/structure/B3851086.png)


![2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B3851108.png)
![1-(2-methyl-3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851120.png)
![ethyl 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinecarboxylate](/img/structure/B3851125.png)


![2-[1-(2-phenylethyl)-2-piperidinyl]ethanol](/img/structure/B3851156.png)



![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)